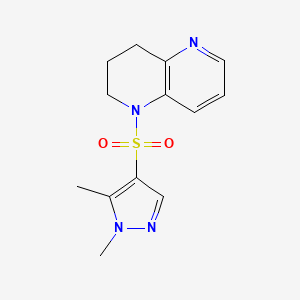![molecular formula C20H21N5O2 B6975622 N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide](/img/structure/B6975622.png)
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring, a pyridazine ring, and a carboxamide group, making it a unique and potentially valuable molecule in medicinal chemistry.
Métodos De Preparación
The synthesis of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.
Coupling Reactions: The pyrazole and pyridazine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of parasitic diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in the metabolic pathways of parasites, leading to their inhibition and subsequent death. Molecular docking studies have shown that the compound can interact with targets such as Lm-PTR1, a key enzyme in the biosynthesis of folate in Leishmania parasites .
Comparación Con Compuestos Similares
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide can be compared with other pyrazole derivatives, such as:
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.
Rimonabant: An anti-obesity drug with a pyrazole structure.
Sulfaphenazole: An antibacterial agent containing a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential antileishmanial and antimalarial activities, which distinguish it from other pyrazole derivatives .
Propiedades
IUPAC Name |
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-19(13-22-25(14)17-7-9-27-10-8-17)23-20(26)16-11-18(24-21-12-16)15-5-3-2-4-6-15/h2-6,11-13,17H,7-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQRIKZFMLBSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOCC2)NC(=O)C3=CC(=NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(3-Methylthiophen-2-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975554.png)

![2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide](/img/structure/B6975566.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975574.png)
![3-(2-chlorophenyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6975589.png)
![3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6975601.png)
![Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6975606.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975628.png)
![tert-butyl (2R)-2-[2-(2-hydroxycyclopentyl)pyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6975639.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975641.png)
![Methyl 2-[(4-chloro-1-methylpyrrole-2-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975642.png)
![Methyl 2-[(3-fluoro-4-hydroxybenzoyl)-methylamino]-4-methylpentanoate](/img/structure/B6975650.png)
![Methyl 2-[(2-cyclopropylfuran-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975653.png)
![Methyl 4-methyl-2-[methyl-[2-(4-nitropyrazol-1-yl)acetyl]amino]pentanoate](/img/structure/B6975661.png)
